![molecular formula C₁₈H₁₉N₃O₆ B1141105 L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- CAS No. 832090-73-0](/img/structure/B1141105.png)
L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-
Overview
Description
L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-, also known as SNAP-Ala, is a synthetic compound that has been widely used in scientific research as a tool for studying nitric oxide (NO) signaling pathways. This molecule is a derivative of L-alanine, a non-essential amino acid that is found in many proteins and is involved in various metabolic processes in the body. In
Scientific Research Applications
Anti-Proliferative Applications
L-Alanine derivatives have shown significant potential in anti-proliferative applications. They have been tested against human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells, with promising results indicating their ability to inhibit cancer cell proliferation .
Anti-Bacterial Properties
These compounds have demonstrated the ability to inhibit the growth of various human pathogens, including Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae. This suggests a potential role for L-Alanine derivatives in developing new antibacterial agents .
Anti-Urolithiatic Potential
The anti-urolithiatic potential of L-Alanine derivatives has been explored over three different phases: nucleation inhibition, aggregation inhibition, and oxalate depletion. An in vitro cell culture-based kidney stone dissolution model using HEK293-T cells has validated the therapeutic efficacy of L-Alanine in treating urolithiasis disease .
Antioxidant Activity
Phenylalanine amide derivatives, related to L-Alanine derivatives, have shown antioxidant activities. They have been effective in DPPH scavenging and ABTS assays, indicating their potential as antioxidants .
Chelating Activity
Some amide compounds derived from L-Alanine act as metal chelating ligands with Fe2+ ions. This property is significant as it can be applied in the treatment of diseases caused by metal ion imbalances or toxicity .
Antimicrobial Activity
Beyond their antibacterial properties, L-Alanine derivatives have also exhibited broader antimicrobial activities. They have shown effectiveness against fungi like Microsporum gypsuem and yeasts such as Candida albicans, suggesting their use in antifungal and anti-yeast medications .
Enhancement of Anticancer Drug Activity
Certain L-Alanine derivatives have been found to enhance the activities of anticancer drugs like cytarabine, vincristine, and methotrexate in inhibiting the growth of lung cancer cells. This indicates a potential application in combination therapies for cancer treatment .
Structural Modification for Drug Development
L-Alanine derivatives are used in the structural modification of other compounds to improve their therapeutic properties. This application is crucial in drug development, where modifications can lead to better efficacy and reduced side effects .
properties
IUPAC Name |
(2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H19N3O6/c2*22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h2*1-10,16H,11-13H2,(H,19,24)(H,22,23)/t2*16-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNURMCYRAYLI-QSZVZPBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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